molecular formula C25H18FN3O3 B2426576 3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-6-fluoro-1-methylquinolin-4(1H)-one CAS No. 1358344-41-8

3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-6-fluoro-1-methylquinolin-4(1H)-one

Cat. No. B2426576
CAS RN: 1358344-41-8
M. Wt: 427.435
InChI Key: PTPLJYNNDWCCHM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a benzyloxyphenyl group, an oxadiazole ring, and a quinolinone moiety. These groups are common in many pharmaceuticals and could suggest potential biological activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, size, and the presence of certain functional groups would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Anticancer Activity

This compound has been evaluated for its EGFR kinase inhibitory as well as antiproliferative activities against human cancer cell lines such as MCF-7 (breast cancer), A549 (non-small lung tumour), HCT-116 (colon cancer) and SiHa (cancerous tissues of the cervix uteri) .

EGFR Kinase Inhibitor

The compound has been found to inhibit EGFR kinase, a protein that plays a crucial role in the signaling pathway of cell division, and thus, it may have potential in treating cancers .

Antiproliferative Agent

The compound has shown potent antiproliferative results against the A549 cancer cell line . Antiproliferative agents inhibit or prevent the maturation and proliferation of malignant cells.

Apoptosis Inducer

The compound has been observed to induce apoptosis in cancer cells . Apoptosis is a form of programmed cell death, which, when induced in cancer cells, can lead to the elimination of these harmful cells from the body.

Tubulin Polymerization Inhibitor

The compound has been evaluated for its tubulin polymerization inhibitory activity . Tubulin polymerization is a critical process in cell division, and its inhibition can prevent the growth and spread of cancer cells.

Potential Drug Candidate

The compound has been found to possess drug-like properties in in silico prediction studies . This suggests that it could potentially be developed into a therapeutic drug.

properties

IUPAC Name

6-fluoro-1-methyl-3-[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18FN3O3/c1-29-14-21(23(30)20-13-18(26)9-12-22(20)29)25-27-24(28-32-25)17-7-10-19(11-8-17)31-15-16-5-3-2-4-6-16/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTPLJYNNDWCCHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-6-fluoro-1-methylquinolin-4(1H)-one

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